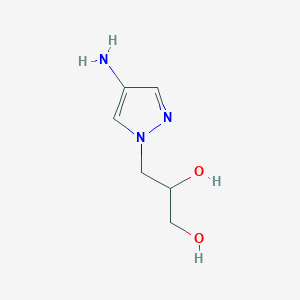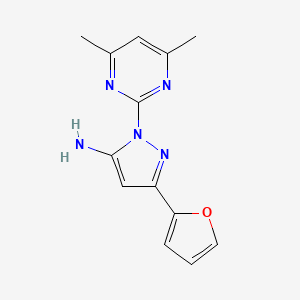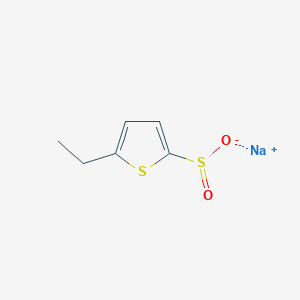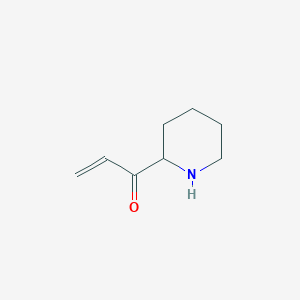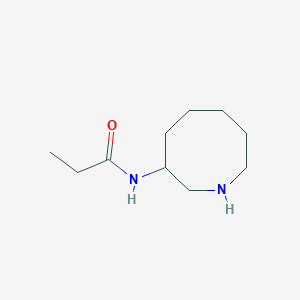
N-(Azocan-3-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Azocan-3-yl)propanamide is a chemical compound with the molecular formula C10H20N2O. It is a member of the amide family, characterized by the presence of a propanamide group attached to an azocane ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(Azocan-3-yl)propanamide typically involves the reaction of azocane with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Azocane + Propanoyl Chloride → this compound
- Reaction Conditions : Anhydrous conditions, base (triethylamine), solvent (dichloromethane), temperature (0-5°C).
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Análisis De Reacciones Químicas
Types of Reactions: N-(Azocan-3-yl)propanamide undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
- Reduction : Reduction can be achieved using reducing agents like lithium aluminum hydride.
- Substitution : this compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
- Oxidation : Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
- Reduction : Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
- Substitution : Nucleophiles such as amines, alcohols, or thiols, typically under basic or neutral conditions.
- Oxidation : Formation of carboxylic acids or ketones.
- Reduction : Formation of primary amines or alcohols.
- Substitution : Formation of substituted amides or other derivatives.
Aplicaciones Científicas De Investigación
N-(Azocan-3-yl)propanamide has a wide range of applications in scientific research:
- Chemistry : Used as a building block in the synthesis of more complex molecules.
- Biology : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
- Medicine : Explored as a potential therapeutic agent due to its ability to interact with biological targets.
- Industry : Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(Azocan-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds:
- N-Benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide
- 2-(2,5-Dioxopyrrolidin-1-yl)butanamide
Uniqueness: N-(Azocan-3-yl)propanamide is unique due to its azocane ring structure, which imparts distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications, offering advantages such as stability and reactivity under specific conditions.
Propiedades
Fórmula molecular |
C10H20N2O |
|---|---|
Peso molecular |
184.28 g/mol |
Nombre IUPAC |
N-(azocan-3-yl)propanamide |
InChI |
InChI=1S/C10H20N2O/c1-2-10(13)12-9-6-4-3-5-7-11-8-9/h9,11H,2-8H2,1H3,(H,12,13) |
Clave InChI |
NYWPMYHZZXSPKY-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC1CCCCCNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


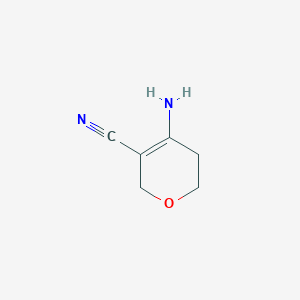
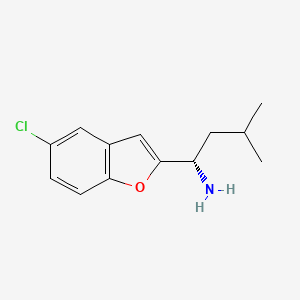
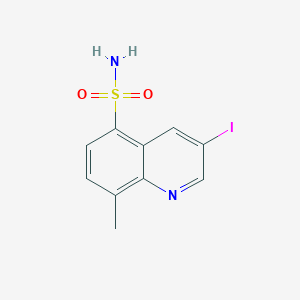
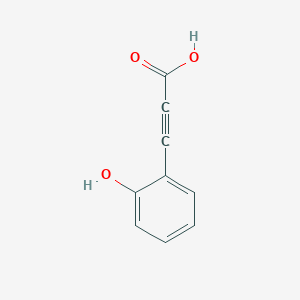
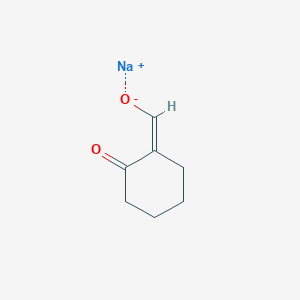
![5-([1-(Bromomethyl)cyclopropyl]methyl)-2-methyl-1,3-thiazole](/img/structure/B13168793.png)


![N-{3-[methyl(phenyl)amino]propyl}-1H-imidazole-1-carboxamide](/img/structure/B13168813.png)
